Trimethylsilyl hexanoate

Description

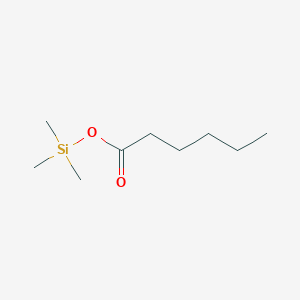

Trimethylsilyl hexanoate is a silyl ester derived from hexanoic acid and trimethylsilanol. Its structure comprises a hexanoate (C₆H₁₁O₂⁻) moiety linked to a trimethylsilyl group [(CH₃)₃Si–], yielding the formula C₉H₂₀O₂Si. This compound is primarily utilized in analytical chemistry and organic synthesis, where its trimethylsilyl group enhances volatility and stability, facilitating gas chromatography-mass spectrometry (GC-MS) analysis . Its synthesis typically involves the reaction of hexanoic acid with trimethylsilyl chloride or hexamethyldisilazane under anhydrous conditions .

Properties

CAS No. |

14246-15-2 |

|---|---|

Molecular Formula |

C9H20O2Si |

Molecular Weight |

188.34 g/mol |

IUPAC Name |

trimethylsilyl hexanoate |

InChI |

InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |

InChI Key |

CYXNJMDACJPPRR-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)O[Si](C)(C)C |

Canonical SMILES |

CCCCCC(=O)O[Si](C)(C)C |

Synonyms |

Hexanoic acid trimethylsilyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl hexanoate can be synthesized through the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired ester along with hydrochloric acid as a byproduct.

Industrial Production Methods

In industrial settings, the production of hexanoic acid, trimethylsilyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The ester is then purified through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl hexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and trimethylsilanol in the presence of water and an acid or base catalyst.

Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

Hydrolysis: Hexanoic acid and trimethylsilanol.

Reduction: Hexanol.

Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Trimethylsilyl hexanoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a protecting group for carboxylic acids in organic synthesis, allowing selective reactions to occur without interference from the carboxyl group.

Biology: Used in the derivatization of fatty acids for gas chromatography analysis, aiding in the identification and quantification of fatty acids in biological samples.

Medicine: Employed in the synthesis of pharmaceuticals where protection of carboxylic acids is necessary during multi-step synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hexanoic acid, trimethylsilyl ester involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the carboxyl site. This allows for selective transformations and the formation of desired products with high specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion compare trimethylsilyl hexanoate with structurally or functionally related esters, focusing on molecular properties, reactivity, and applications.

Structural and Functional Differences

- Trimethylsilyl vs. Alkyl Esters: this compound’s silicon-based group imparts higher thermal stability and lower polarity compared to ethyl or isoamyl hexanoates. This makes it ideal for GC derivatization, whereas ethyl and isoamyl esters are favored in flavor industries due to their aroma profiles .

- Reactivity: Cholinium hexanoate, an ionic liquid, exhibits catalytic activity in ester hydrolysis, whereas this compound is chemically inert under similar conditions, serving as a protective group .

- Antioxidant Activity: Vanillyl hexanoate’s phenolic hydroxyl group enables radical scavenging, a property absent in this compound due to its non-polar silyl group .

Analytical Performance

- Volatility: Trimethylsilyl esters (e.g., this compound) exhibit superior volatility compared to underivatized carboxylic acids, reducing column adsorption in GC .

- Detection Limits: Ethyl hexanoate is detectable at µg/L levels in hydroalcoholic solutions, while acyl-CoA derivatives (e.g., 3-hydroxybutyryl-CoA) require ≥100 fMol for ddMS2 triggering .

Q & A

Basic: What is the optimal method for synthesizing trimethylsilyl hexanoate in a laboratory setting?

Answer: this compound can be synthesized via esterification of hexanoic acid with hexamethyldisiloxane. A typical protocol involves refluxing hexanoic acid (e.g., 17.5 g, 151 mmol) with hexamethyldisiloxane (48.7 g, 301 mmol) in toluene (40 mL) using sulfuric acid (1.5 g, 15 mmol) as a catalyst. The reaction is monitored by gas-liquid chromatography (GLC) until completion (~72 hours). The product is isolated by reduced-pressure distillation, yielding ~71% as a colorless liquid . Key variables to optimize include catalyst concentration, reaction time, and solvent choice.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm structural integrity. For example, NMR in CDCl can resolve carbonyl and silyl group signals, with δ ~170–180 ppm for the ester carbonyl .

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV provides molecular ion peaks (e.g., m/z 216 for the parent ion) and fragmentation patterns for validation .

- Gas Chromatography (GC): Coupled with flame ionization detection (FID) or MS for purity assessment. Retention indices can be cross-referenced with databases like NIST .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Static-dissipative clothing is recommended to prevent electrostatic discharge .

- Storage: Keep in tightly sealed containers under dry, inert conditions (e.g., argon atmosphere) to prevent hydrolysis. Avoid contact with moisture or strong acids/bases .

Advanced: How does the ligand environment influence the reactivity of this compound in surface functionalization?

Answer: Studies on analogous silyl esters (e.g., hexanoate-capped quantum dots) show that ligand spatial distribution and conformational dynamics (e.g., stationary vs. tgg rotational modes) affect reactivity. For example, mixed-ligand systems (e.g., hexanoate with myristate) exhibit partitioned surface coverage, altering steric hindrance and reaction kinetics . To assess this for this compound, use variable-temperature NMR or molecular dynamics simulations to map ligand mobility and binding efficiency.

Advanced: How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Answer:

- Catalyst Screening: Replace sulfuric acid with milder catalysts (e.g., trimethylsilyl triflate) to reduce side reactions like acid-catalyzed decomposition.

- Solvent Effects: Test aprotic solvents (e.g., dichloromethane) to suppress hydrolysis.

- Kinetic Monitoring: Use real-time FTIR or inline GLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: What advanced chromatographic methods detect trace impurities in this compound?

Answer:

- Two-Dimensional Gas Chromatography (GC×GC): Enhances resolution of co-eluting impurities, such as residual hexanoic acid or siloxane derivatives.

- Headspace Solid-Phase Microextraction (HS-SPME): Coupled with GC-MS to identify volatile contaminants (e.g., hexamethyldisiloxane) at ppm levels .

- High-Resolution Mass Spectrometry (HRMS): Differentiates isobaric impurities via exact mass measurements (e.g., distinguishing CHOSi from CHOSi) .

Advanced: How does this compound stability vary under different storage conditions?

Answer: Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen to determine decomposition onset temperatures (expected >150°C).

- Hydrolytic Stability: Accelerated aging tests at 40°C/75% relative humidity, monitored by NMR to detect silanol formation .

- Light Sensitivity: UV-Vis spectroscopy to assess photodegradation; store in amber glass with light shielding .

Advanced: What role does this compound play in derivatization strategies for complex mixture analysis?

Answer: this compound can act as a derivatization agent for hydroxyl or carboxyl groups in GC-MS workflows. For example, silylation of sterols (e.g., germanicol) enhances volatility and reduces tailing in chromatograms. Compare derivatization efficiency using silylation reagents like BSTFA vs. This compound via retention time reproducibility and signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.